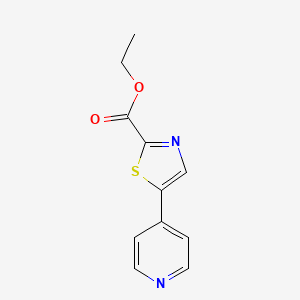

![molecular formula C21H15N3O2S B2398419 2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1428359-09-4](/img/structure/B2398419.png)

2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile” is a chemical compound that belongs to the class of benzothiadiazine-1,1-dioxides . The benzothiadiazine-1,1-dioxide scaffold has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring exhibits promising antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. The compound’s mechanism of action involves disrupting microbial cell membranes or interfering with essential metabolic pathways .

Antiviral Potential

Studies have investigated the antiviral activity of this compound. It may inhibit viral replication or entry into host cells. Further research is needed to identify specific viral targets and optimize its efficacy .

Antihypertensive Properties

Certain derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have shown potential as antihypertensive agents. These compounds may modulate blood pressure by interacting with relevant receptors or enzymes .

Antidiabetic Effects

Explorations into the compound’s impact on glucose metabolism and insulin sensitivity have revealed antidiabetic properties. It could be a valuable lead for developing novel antidiabetic drugs .

Anticancer Activity

Researchers have investigated the compound’s effects on cancer cells. It may interfere with tumor growth, angiogenesis, or metastasis. Specific derivatives may exhibit selective cytotoxicity against cancer cells .

KATP Channel Activation

The compound has been studied as a potential activator of KATP (ATP-sensitive potassium) channels. These channels play a crucial role in cellular homeostasis and may impact cardiovascular health .

AMPA Receptor Modulation

Certain derivatives act as positive allosteric modulators of AMPA receptors. These receptors are involved in synaptic transmission and memory formation. The compound’s interaction with AMPA receptors warrants further investigation .

Wirkmechanismus

Target of Action

The primary target of this compound is the AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a lipid kinase, involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Mode of Action

The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. It also acts as an inhibitor of PI3Kδ , thereby affecting the PI3K/AKT/mTOR pathway .

Biochemical Pathways

The compound’s action on AMPA receptors can affect various neurological pathways, potentially influencing cognitive function, memory, and learning. Its inhibitory action on PI3Kδ affects the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Result of Action

The modulation of AMPA receptors can lead to enhanced synaptic transmission, potentially improving cognitive function . The inhibition of PI3Kδ can lead to altered cell growth and survival, which could have implications in conditions like cancer .

Eigenschaften

IUPAC Name |

2-[(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c22-14-17-10-4-5-11-18(17)15-24-23-21(16-8-2-1-3-9-16)19-12-6-7-13-20(19)27(24,25)26/h1-13H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQTGHIXHHIFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2398337.png)

![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)

![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)

![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)

![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)

![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)